molecular formula C14H19FN2O2 B13277674 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one

Cat. No.: B13277674
M. Wt: 266.31 g/mol
InChI Key: KWMBXSLKWNOKCB-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a fluorophenyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzyl chloride with morpholine to form 3-fluorobenzylmorpholine. This intermediate is then reacted with an appropriate amino acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic material properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one stands out due to its unique combination of a morpholine ring and a fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C14H19FN2O2/c15-13-3-1-2-11(9-13)8-12(10-16)14(18)17-4-6-19-7-5-17/h1-3,9,12H,4-8,10,16H2

InChI Key

KWMBXSLKWNOKCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC(=CC=C2)F)CN

Origin of Product

United States

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